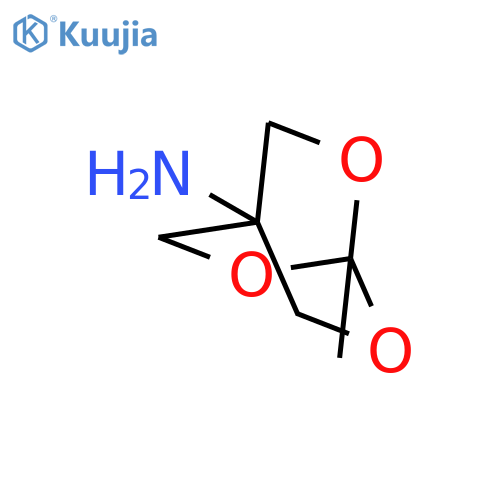Cas no 37787-52-3 (1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine)

1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine 化学的及び物理的性質
名前と識別子
-
- 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine, 1-methyl-
- 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
- MBA78752
- EN300-252474
- AKOS006363893
- SCHEMBL7344619
- 37787-52-3
- 990-543-8
- 1-Methyl-2,6,7-trioxabicyclo(2.2.2)octan-4-amine
- 1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine
-
- インチ: InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3
- InChIKey: RWYSGSZSILQOIT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 145.07389321Da
- どういたいしつりょう: 145.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 53.7Ų
1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B488145-2.5mg |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-252474-5.0g |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
| Enamine | EN300-252474-0.05g |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
| TRC | B488145-5mg |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| Enamine | EN300-252474-10.0g |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
| Enamine | EN300-252474-1.0g |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
| Enamine | EN300-252474-0.5g |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
| 1PlusChem | 1P01C35A-5g |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 5g |
$3952.00 | 2024-05-04 | |
| 1PlusChem | 1P01C35A-10g |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 10g |
$5831.00 | 2024-05-04 | |
| Aaron | AR01C3DM-100mg |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
37787-52-3 | 95% | 100mg |
$542.00 | 2025-02-09 |
1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amineに関する追加情報
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine(CAS: 37787-52-3)の最新研究動向と応用可能性
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine(CAS登録番号: 37787-52-3)は、ユニークな三環式構造を有する有機化合物であり、近年、医薬品開発や生物学的ツールとしての応用可能性が注目されています。本化合物は、その特異的な分子構造から、神経科学分野や創薬研究において重要な役割を果たす可能性が示唆されています。
最新の研究によると、37787-52-3は、GABA受容体やグリシン受容体などの神経伝達物質受容体に対する調節作用を示すことが報告されています。特に、その剛直な分子骨格とアミン官能基の配置が、受容体との特異的相互作用に寄与していると考えられています。2023年に発表された構造活性相関研究では、この化合物の立体配置が受容体結合親和性に重要な影響を与えることが明らかになりました。
創薬分野における応用研究では、37787-52-3をリード化合物とする構造最適化が進められています。最近のJournal of Medicinal Chemistryに掲載された研究では、この骨格を基盤とした新規アナログの合成と評価が報告され、特定の神経疾患標的に対する有望な活性が確認されています。特に、疼痛管理や不安障害治療への応用可能性が注目されています。
化学合成法の進展に関しては、2024年初頭に発表された論文で、37787-52-3の新規不斉合成経路が報告されました。この方法では、より高い収率とエナンチオ選択性が達成されており、大量合成への道が開かれたと評価されています。触媒的不斉反応を利用したこのアプローチは、関連化合物ライブラリー構築にも応用可能です。
安全性評価に関する最新データでは、37787-52-3の初歩的な毒性プロファイルが明らかになりつつあります。in vitro試験では、適度な代謝安定性と血液脳関門透過性が確認されており、中枢神経系を標的とする薬剤候補としての可能性が示唆されています。ただし、詳細な薬物動態研究とin vivo安全性評価は今後の課題として残されています。
総合的に見ると、1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amineは、そのユニークな化学構造と生物活性から、神経科学分野や創薬研究において重要なツール化合物としての地位を確立しつつあります。今後の研究展開としては、構造活性相関のさらなる解明、標的特異性の向上、および臨床応用に向けた前臨床評価が期待されます。
37787-52-3 (1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)




